

# lenvatinib structure quinoline carboxamide

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Lenvatinib

CAS No.: 417716-92-8

Cat. No.: S532763

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## Core Chemical Structure and Properties

**Lenvatinib** is based on a **quinoline-6-carboxamide** core structure, which is central to its function as a multi-targeted tyrosine kinase inhibitor [1]. The systematic IUPAC name and key physicochemical properties are summarized in the following table.

Property	Description
Systematic IUPAC Name	4-{3-chloro-4-[(cyclopropylcarbamoyl)amino]phenoxy}-7-methoxyquinoline-6-carboxamide [1] [2]
Molecular Formula	C <sub>21</sub> H <sub>19</sub> ClN <sub>4</sub> O <sub>4</sub> [1] [2] [3]
Average Mass	426.86 g/mol [1] [2] [3]
XLogP	2.47 [3]
Hydrogen Bond Donors	3 [3]
Hydrogen Bond Acceptors	6 [3]

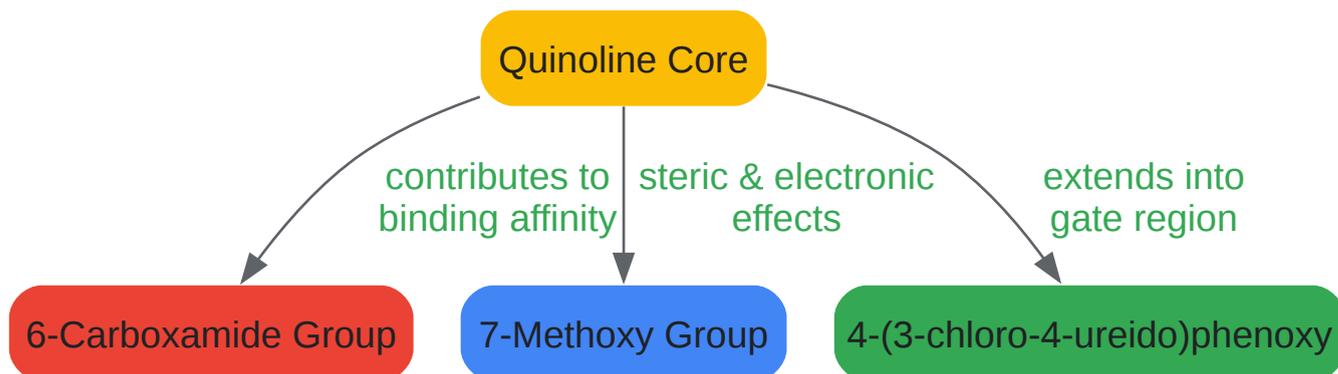
Property	Description
Topological Polar Surface Area	115.57 Å <sup>2</sup> [3]
SMILES	<chem>COC1cc2nccc(c2cc1C(=O)N)Oc1ccc(c(c1)Cl)NC(=O)NC1CC1</chem> [3]
InChIKey	WOSKHXYHFSIKNG-UHFFFAOYSA-N [1] [3]

## Molecular Targets and Binding Affinity

**Lenvatinib** acts as a multi-targeted tyrosine kinase inhibitor. Its potency against key receptors is quantified by inhibition constants (K<sub>i</sub>) and half-maximal inhibitory concentrations (IC<sub>50</sub>), as shown in the table below [4].

Target	K <sub>i</sub> (nM)	Reported IC <sub>50</sub> (nM)
VEGFR2 (KDR)	0.74 [4]	-
VEGFR3 (FLT4)	0.71 [4]	-
VEGFR1 (FLT1)	1.3 [4]	-
RET	1.5 [4]	-
FGFR2	8.2 [4]	-
FGFR4	14 [4]	-
FGFR3	15 [4]	-
FGFR1	22 [4]	-
KIT	11 [4]	-
PDGFRα	-	~51 [5]

The diagram below illustrates the core quinoline carboxamide structure of **Lenvatinib** and its key molecular interactions.

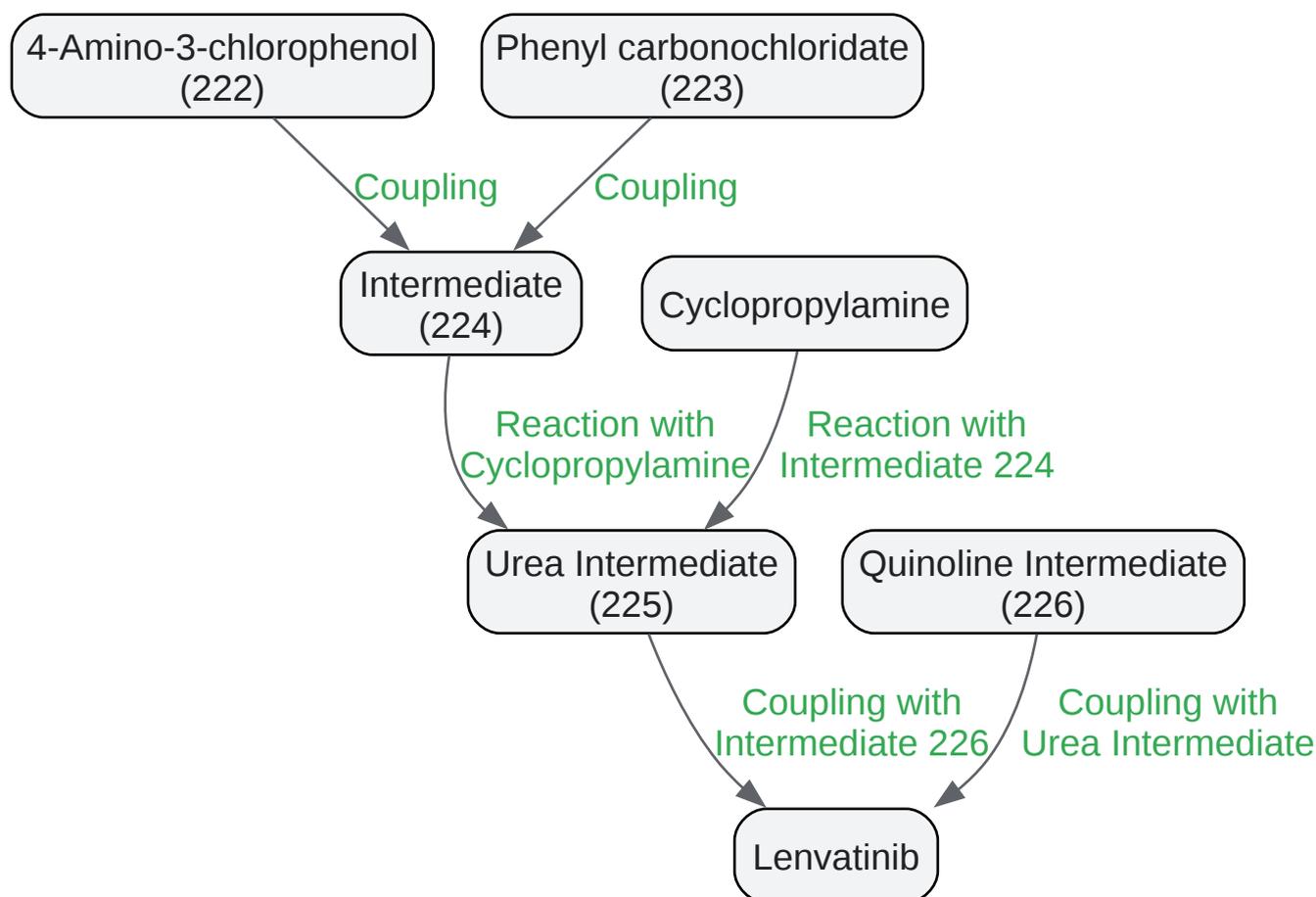


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*The quinoline carboxamide core and key substituents of **lenvatinib** enable multi-kinase inhibition.*

## Synthesis Pathway

An optimized, industry-favorable synthesis of **Lenvatinib** is outlined below [4]. This route begins with commercially available starting materials and achieves a high overall yield.

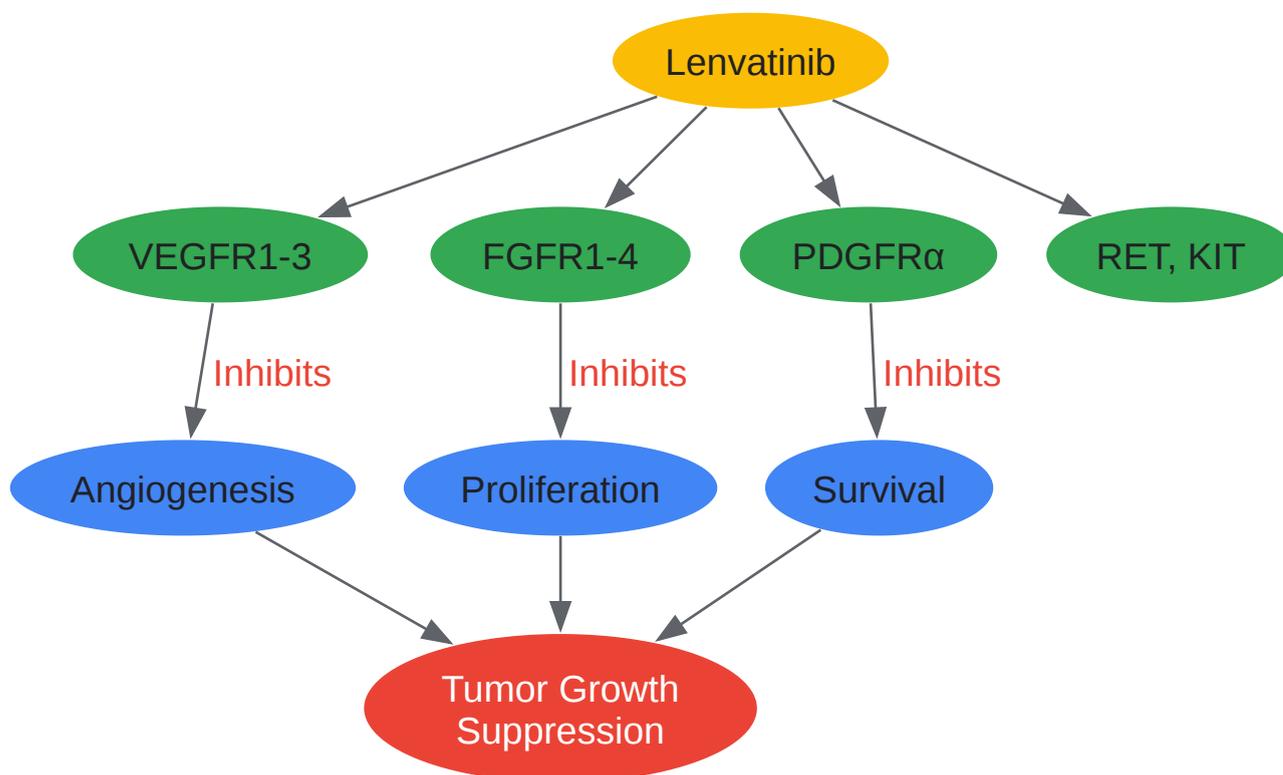


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*Optimized industrial synthesis of **Lenvatinib**, proceeding via a key urea intermediate [4].*

## Mechanism of Action and Signaling Pathways

**Lenvatinib** exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases involved in tumor proliferation and angiogenesis [5]. The primary targets and consequences are visualized below.



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**Lenvatinib** inhibits tumor growth by blocking multiple kinase-driven pathways for angiogenesis and proliferation [5].

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## References

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